molecular formula C20H17FO3S B151527 trans-Sulindac CAS No. 53933-60-1

trans-Sulindac

Numéro de catalogue: B151527
Numéro CAS: 53933-60-1
Poids moléculaire: 356.4 g/mol
Clé InChI: MLKXDPUZXIRXEP-RQZCQDPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug that is metabolized into its active sulfide metabolite, which is primarily responsible for its therapeutic effects . The active metabolite exerts its anti-inflammatory, analgesic, and antipyretic properties by reversibly inhibiting both cyclooxygenase (COX)-1 and COX-2 enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . Beyond this classic mechanism, the active sulfide metabolite also selectively targets 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, providing a unique, dual-pathway anti-inflammatory profile that is of significant interest in pharmacological research . This COX-independent action may also contribute to its investigated chemopreventive efficacy against colorectal cancer . Sulindac is officially indicated for various arthritic conditions and acute painful shoulder . As a research compound, it offers a valuable tool for studying inflammatory processes, cancer chemoprevention, and the roles of eicosanoids in disease. Sulindac has a mean plasma half-life of 7.8 hours for the prodrug and 16.4 hours for its active sulfide metabolite . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860554
Record name trans-Sulindac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53933-60-1, 38194-50-2, 49627-22-7
Record name trans-Sulindac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53933-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Sulindac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Sulindac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulindac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isomeric Properties and Formation Pathways of Trans Sulindac

Photoisomerization of Z-Sulindac to E-Sulindac (trans-Sulindac)

The conversion of the thermodynamically more stable (Z)-isomer to the (E)-isomer, also known as this compound, is primarily driven by photochemical processes. rsc.orgresearchgate.net This transformation is a key aspect of Sulindac's behavior in aqueous environments when exposed to light. nih.govrsc.org

The direct photolysis of Sulindac (B1681787) involves a rapid and reversible photoisomerization between the Z and E forms. rsc.org Research has established a kinetic mechanism where this isomerization follows a consecutive reaction pathway with pseudo-first-order kinetics. nih.govtec.ac.cr Once a photoequilibrium between the two isomers is established, a slower, second-order degradation of both isomers occurs. rsc.orgtec.ac.cr

The photoisomerization process can be catalyzed. Studies have shown that in the presence of a catalytic amount of vitamin B2 (riboflavin) or flavin adenine (B156593) dinucleotide (FAD), the light-induced isomerization of Sulindac is significantly promoted. nih.govproquest.com The reaction proceeds more effectively under 405 nm LED light compared to fluorescent light and is influenced by the solvent, with faster rates observed in deuterated methanol (B129727) (CD3OD) than in deuterium (B1214612) oxide (D2O). nih.govresearchgate.net

Environmental factors, particularly pH and the wavelength of ultraviolet (UV) radiation, play a critical role in the photoisomerization and subsequent degradation of Sulindac. rsc.org The photochemical transformation is more rapid under UV-B irradiation compared to UV-A irradiation. nih.govtec.ac.cr

The pH of the aqueous medium significantly affects the stability and equilibrium of the isomers. rsc.org Sulindac has a pKa of 4.5; it is protonated at a pH of 2 and deprotonated at a pH of 7. rsc.org The photochemical transformation and degradation are enhanced under acidic conditions (lower pH). nih.govtec.ac.cr At a pH of 2, the protonated E-isomer (this compound) is more stable and prevails, whereas in neutral systems (pH 7), the anionic Z-isomer is dominant. rsc.org This suggests a greater persistence of Sulindac under more typical environmental conditions of UV-A light and neutral pH. nih.gov

Environmental FactorConditionEffect on Sulindac Photo-transformationReference
UV RadiationUV-BFaster photochemical transformation and degradation. nih.govtec.ac.cr
UV-ASlower transformation; greater persistence of Sulindac. rsc.orgnih.gov
pHAcidic (e.g., pH 2)Enhanced degradation; E-isomer is more stable and prevalent. rsc.orgtec.ac.cr
Neutral (e.g., pH 7)Slower degradation; Z-isomer is dominant. rsc.orgnih.gov

Following the initial photoisomerization, both the Z and E isomers of Sulindac undergo further degradation. The primary degradation pathway is photoinduced and targets the double bond, which is considered the most reactive site of the parent compound. rsc.orgnih.gov Two major and novel byproducts have been identified, resulting from the oxidative cleavage of the exocyclic alkene bond within the indene (B144670) system. rsc.orgtec.ac.cr

Epimeric Considerations of Sulindac and its Metabolites

Independent of its geometric isomerism, Sulindac is a chiral molecule due to the presence of a methyl sulfoxide (B87167) group. nih.govresearchgate.net This chirality leads to two distinct epimeric forms that are metabolized differently in biological systems.

Sulindac exists as two enantiomers, or epimers, designated as (R)-Sulindac and (S)-Sulindac, arising from the chiral sulfur center in the sulfoxide moiety. nih.gov Although commercially available as a mixture, these epimers can have different biological properties and metabolic fates. nih.govresearchgate.net The in-vivo biotransformation of Sulindac involves both reduction of the sulfoxide to sulindac sulfide (B99878) and irreversible oxidation to sulindac sulfone. nih.govresearchgate.net

The reduction of Sulindac's sulfoxide group is an enantioselective process, meaning that specific enzymes preferentially act on one epimer over the other. nih.gov This metabolic step is primarily carried out by members of the methionine sulfoxide reductase (Msr) family of enzymes. nih.gov

Scientific studies have demonstrated that methionine sulfoxide reductase A (MsrA) specifically catalyzes the reduction of the (S)-epimer of Sulindac to the biologically active sulindac sulfide. nih.govnih.gov Conversely, the reduction of the (R)-epimer is accomplished by a different enzyme that has been identified as resembling methionine sulfoxide reductase B (MsrB) in its substrate specificity. nih.govresearchgate.net MsrB enzymes are known to be stereospecific for the R-form of methionine sulfoxide. nih.gov

Sulindac EpimerMetabolic EnzymeMetabolic ActionReference
(S)-SulindacMethionine Sulfoxide Reductase A (MsrA)Reduction to Sulindac Sulfide nih.govnih.gov
(R)-SulindacEnzyme with MsrB-like activityReduction to Sulindac Sulfide nih.govresearchgate.net

Stereospecific Oxidation Pathways via Cytochrome P450 System

The metabolic oxidation of the epimers of sulindac to sulindac sulfone is primarily carried out by the microsomal cytochrome P450 (P450) system. nih.gov Research has demonstrated that this oxidation is stereospecific, with different P450 isozymes exhibiting varying levels of activity towards the (R)- and (S)-epimers of sulindac.

Studies utilizing rat liver microsomes have confirmed their capability to oxidize both the (R)- and (S)-epimers of sulindac in a process dependent on the presence of an NADPH-regenerating system. nih.gov No oxidative activity was observed in the liver cytosolic fraction, underscoring the role of the microsomal P450 enzymes. nih.gov

Research Findings on P450 Isozyme Specificity

Detailed investigations into the specific P450 enzymes responsible for sulindac oxidation have revealed distinct preferences for each epimer. The (S)-epimer of sulindac generally shows lower rates of oxidation by the P450 system compared to the (R)-epimer. nih.gov Consequently, studies often utilize a lower substrate concentration for the (S)-epimer to facilitate the detection of the resulting sulindac sulfone. nih.gov

The following table summarizes the oxidative activity of various purified rat P450 enzymes towards the (R)- and (S)-epimers of sulindac.

P450 Enzyme(R)-Sulindac Oxidation (pmol/min/pmol P450)(S)-Sulindac Oxidation (pmol/min/pmol P450)
Rat 1A1 10.4 ± 0.61.9 ± 0.2
Rat 1A2 1.8 ± 0.10.9 ± 0.1
Rat 2C6 1.2 ± 0.10.3 ± 0.0
Rat 3A1 12.3 ± 1.10.6 ± 0.1
Human 1A2 Not specifiedNot specified
Human 1B1 Not specifiedNot specified
Human 3A4 Not specifiedNot specified

Data sourced from studies on sulindac oxidation by cytochrome P450 enzymes. nih.gov

It is noteworthy that several P450 enzymes, including rat 3A2 and 2B1, as well as human 2C8, 2C9, 2C19, and 2D6, have been shown to possess very low activity for the oxidation of both sulindac epimers. nih.gov Conversely, hepatic cytochrome P450 enzymes such as CYP1A2, CYP1B1, and CYP3A4 have been identified as catalysts in the oxidation of sulindac to its sulfone form. researchgate.net

Interestingly, while the (S)-epimer is a less favorable substrate for oxidation, it has been observed to be a more potent inducer of the P450 system's activity compared to the (R)-epimer. nih.gov However, both epimers primarily induce the enzymes that are responsible for the oxidation of the (R)-epimer. nih.gov

Advanced Synthetic Methodologies for Sulindac and Its Stereoisomeric Derivatives

General Synthesis Strategies for Indene-Based Compounds

The construction of the trisubstituted indene (B144670) framework is a key challenge in the synthesis of Sulindac (B1681787). morressier.com Classical approaches often begin with the formation of an indanone intermediate. One established route involves the reaction of p-fluorobenzyl chloride with the anion of diethyl methylmalonate, followed by saponification, decarboxylation, and subsequent cyclization using polyphosphoric acid (PPA) to yield 5-fluoro-2-methyl-3-indanone. wikipedia.org An alternative pathway to a precursor involves a Perkin reaction between p-fluorobenzaldehyde and propionic anhydride. wikipedia.org

Once the indanone is formed, the acetic acid side chain is introduced. A Reformatsky reaction with a bromoacetic ester and zinc amalgam can generate a carbinol intermediate, which is then dehydrated to the indene. wikipedia.org A Knoevenagel condensation with cyanoacetic acid, followed by decarboxylation, serves as another method to install this side chain. wikipedia.org The final key steps involve a condensation reaction between the indene acetic acid's active methylene (B1212753) group and p-methylthiobenzaldehyde, followed by oxidation of the sulfide (B99878) to the sulfoxide (B87167). wikipedia.orggoogle.com

More contemporary methods for synthesizing functionalized indene derivatives have also been developed. These include:

Iron(III) Chloride-Catalyzed Cyclization : In the presence of catalytic FeCl₃, N-benzylic sulfonamides can react with internal alkynes to produce highly functionalized indene derivatives with high regioselectivity. organic-chemistry.org

Rhodium(I)-Catalyzed Cyclization : The reaction of 2-(chloromethyl)phenylboronic acid with alkynes, catalyzed by a Rh(I) complex, yields indene derivatives in high yields. organic-chemistry.org

Ruthenium-Catalyzed Cyclization : Electron-rich 2-alkyl-1-ethynylbenzene derivatives can be cyclized using a ruthenium catalyst to form 1-substituted-1H-indenes. organic-chemistry.org

A divergent synthetic strategy has been reported that constructs the (Z)-selective Sulindac skeleton through a stereoselective vinylogous Stork enamine Claisen-Schmidt condensation, allowing for varied derivatization from key enamine precursors. morressier.com

Stereoselective and Enantioselective Synthesis of Sulindac Analogues

Sulindac is therapeutically administered as a racemic mixture of its two sulfoxide enantiomers. researchgate.netnih.gov However, the biological activities and metabolic pathways of the (R)- and (S)-epimers differ, prompting significant research into their stereoselective synthesis. nih.gov The development of enantioselective methods allows for the investigation of the individual epimers and their specific biological roles. thieme-connect.com

The most critical step for achieving enantiopure Sulindac is the asymmetric oxidation of the prochiral sulfide precursor, (Z)-5-fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic acid. thieme-connect.comthieme-connect.com Among the most successful and widely studied methods are those based on metal catalysts complexed with chiral ligands.

Titanium-Based Catalysts: The Kagan methodology, a modification of the Sharpless epoxidation, is a highly efficient method for this transformation. researchgate.netthieme-connect.comlibretexts.org It typically employs a chiral titanium complex formed in situ. A notable example is the first reported asymmetric synthesis of enantiopure Sulindac, which used stoichiometric quantities of a Ti(Oi-Pr)₄, diethyl tartrate (DET), and H₂O mixture with cumene (B47948) hydroperoxide (CHP) as the oxidant. researchgate.netthieme-connect.com This method yielded both enantiomers in moderate yields but with high enantioselectivities. researchgate.net Catalytic versions have also been developed using titanium-mandelic acid complexes or combinations of Ti(Oi-Pr)₄ and chiral hydrobenzoin (B188758) with tert-butyl hydroperoxide (TBHP) as the oxidant, which have been used to produce chiral Sulindac esters with high enantiomeric purity. mdpi.comwiley-vch.de

Iron-Based Catalysts: More recently, iron-catalyzed asymmetric sulfoxidation has emerged as an environmentally benign and cost-effective alternative. thieme-connect.comresearchgate.net This method uses an iron catalyst with a chiral ligand and hydrogen peroxide (H₂O₂) as the oxidant. The reaction conditions are mild, and the catalyst loading can be low. thieme-connect.com The use of various benzoic acid additives has been shown to improve both yield and enantioselectivity. thieme-connect.com

Table 1: Comparison of Asymmetric Sulfoxidation Methods for Sulindac Precursors
Catalyst SystemOxidantYieldEnantiomeric Excess (ee)Reference
Ti(Oi-Pr)₄ / DET / H₂O (Stoichiometric)Cumene Hydroperoxide (CHP)54-56%89-90% researchgate.netthieme-connect.com
Iron / Chiral Ligand / AdditiveHydrogen Peroxide (H₂O₂)up to 79%up to 92% thieme-connect.com
Ti(i-PrO)₄ / (S,S)- or (R,R)-hydrobenzointert-butyl hydroperoxide (TBHP)ModerateHigh mdpi.com

Advanced methodologies for constructing the core heterocyclic structure include palladium-catalyzed C(sp³)–H activation. While the indene ring in Sulindac is unsaturated, these methods are highly relevant for the synthesis of the saturated indane precursor. Palladium(0)-catalyzed intramolecular C(sp³)–H arylation of N-alkyl-2-bromoanilines can furnish indoline (B122111) products, which are structurally related to the indane core. nih.gov These reactions extend palladium catalysis to the functionalization of unactivated methyl and methylene centers. nih.gov

This strategy often employs a directing group, such as an aminoquinoline, attached to the substrate to guide the palladium catalyst to a specific C-H bond. nih.govresearchgate.net The development of heterogeneous and reusable palladium catalysts, such as a palladium(II)-bis[N-heterocyclic carbene (NHC)] complex, has made this process more practical, allowing for catalyst recovery and use in continuous-flow systems. nih.gov This C-H arylation approach represents a modern and efficient way to build the fundamental ring system from which Sulindac and its analogues can be derived. acs.org

Rational Design and Synthesis of Novel Sulindac Derivatives

The rational design of new Sulindac derivatives aims to enhance therapeutic efficacy, modify biological targets, or improve safety profiles. nih.govtandfonline.com This involves chemically altering specific functional groups on the Sulindac scaffold, such as the sulfoxide or the carboxylic acid moiety. mdpi.comresearchgate.net

Converting the sulfoxide group of Sulindac into a sulfoximine (B86345) moiety is a strategy to create novel derivatives with potentially new biological activities. mdpi.comresearchgate.net Compounds containing a sulfoximine group have shown promise as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs). mdpi.com

The synthesis of Sulindac sulfoximine derivatives can be achieved from the corresponding sulfoxide. For example, Sulindac methyl ester can be converted to Sulindac methyl ester sulfoximine by reacting it with (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] as an oxidant and ammonium (B1175870) carbamate (B1207046) as the nitrogen source in methanol (B129727). mdpi.com The direct application of this method to Sulindac itself proved unsatisfactory, so Sulindac sulfoximine was synthesized from the purified Sulindac methyl ester sulfoximine intermediate via hydrolysis. mdpi.com These novel sulfoximine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.netcnr.it

Table 2: Synthesis of Sulindac Sulfoximine Derivatives
Starting MaterialKey ReagentsProductReference
Sulindac methyl ester(diacetoxyiodo)benzene, Ammonium carbamate, MethanolSulindac methyl ester sulfoximine mdpi.com
Sulindac methyl ester sulfoximineHydrolysisSulindac sulfoximine mdpi.com

Modification of the carboxylic acid group into an amide is another major strategy in the development of Sulindac derivatives. mdpi.comdaneshyari.com This alteration can significantly change the compound's properties, in some cases reducing COX inhibitory activity while enhancing other effects, such as antitumor activity. mdpi.comdaneshyari.com

A key example is Sulindac Sulfide Amide (SSA), which was designed to abolish most COX-related activity while retaining or enhancing anticancer properties. daneshyari.com The synthesis of amide derivatives often starts with the esterification of the parent compound, such as Sulindac or Sulindac sulfide, using reagents like thionyl chloride in methanol. daneshyari.com The resulting methyl ester can then be converted to the desired amide. daneshyari.com

A diverse library of amide analogues has been created for structure-activity relationship studies. tandfonline.com For instance, a series of N'-(substituted benzylidene)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were synthesized by first converting the methyl ester of Sulindac to Sulindac acetohydrazide using hydrazine (B178648) hydrate, followed by condensation with various substituted benzaldehydes. nih.govnih.govresearchgate.net

Modifications of the Benzylidene Moiety for Target Selectivity

The benzylidene moiety of the sulindac scaffold is a critical component for molecular interaction with various biological targets. Strategic modifications to this part of the molecule have enabled the development of derivatives with altered and often enhanced target selectivity, moving beyond non-selective COX inhibition to engage other cellular pathways. Research has focused on uncoupling the anti-inflammatory and anticancer effects of sulindac, leading to novel compounds with improved therapeutic profiles.

One significant area of investigation involves creating derivatives that lack cyclooxygenase (COX) inhibitory activity to minimize gastrointestinal toxicity while enhancing anticancer potency. mdpi.com A notable example is a benzylamine (B48309) derivative of sulindac, which does not inhibit COX-1 or COX-2, yet potently suppresses the growth of colon tumor cells. nih.gov The mechanism for this derivative involves the inhibition of cGMP-specific phosphodiesterase (PDE), leading to increased intracellular cGMP levels, activation of protein kinase G (PKG), and subsequent inhibition of proliferation and induction of apoptosis. nih.gov Similarly, sulindac sulfide amide (SSA), another derivative with a modified side chain, was designed to eliminate the COX-inhibitory activity of its parent compound. Despite this change, SSA demonstrated greater potency in inhibiting the growth and promoting the apoptosis of breast cancer cells. mdpi.com

Further synthetic efforts have explored substitutions on the benzylidene ring to modulate activity. A series of N'-(substituted benzylidene) acetohydrazide derivatives of sulindac were synthesized and evaluated. nih.gov Within this series, a derivative featuring a para-dimethylaminophenyl substitution on the benzylidene ring emerged as a highly potent antioxidant, anti-inflammatory, and analgesic agent. researchgate.net This compound also exhibited significant gastric-sparing activity and acted as a COX-2 inhibitor, demonstrating that substitutions on this moiety can fine-tune the biological response. researchgate.net

Modifications have also been used to shift selectivity between COX isoforms or towards entirely different targets like Peroxisome Proliferator-Activated Receptors (PPARs). By using the (E)-2′-des-methyl-sulindac sulfide scaffold, which is inherently COX-1 selective, researchers found that further modifications to the benzylidene group could produce even more potent and selective COX-1 inhibitors. nih.govacs.org For instance, replacing the phenyl ring of the benzylidene moiety with a naphthyl or biphenyl (B1667301) system maintained or increased COX-1 selectivity. acs.org In another study, derivatives of 2′-des-methyl sulindac sulfide were designed as PPARγ agonists. nih.gov It was found that nonpolar and aromatic substitutions on the benzylidene ring, particularly naphthyl and biphenyl systems, were highly favorable for potent PPARγ activation, while the compounds lacked COX-inhibitory activity. nih.gov These findings underscore the versatility of the benzylidene moiety as a template for designing sulindac derivatives with tailored target selectivity.

Table 1: Examples of Benzylidene Moiety Modifications and Their Target Selectivity

Derivative Class/ModificationKey Structural ChangePrimary Target(s)Notable OutcomeReference(s)
Sulindac Benzylamine (SBA)Benzylamine derivativecGMP Phosphodiesterase (PDE)Potent anticancer activity without COX inhibition. nih.gov nih.gov
Sulindac Sulfide Amide (SSA)Amide derivative of sulindac sulfideNon-COX targetsEnhanced breast cancer cell growth inhibition; lacks COX activity. mdpi.com mdpi.com
N'-(4-dimethylaminobenzylidene) acetohydrazide derivativepara-dimethylaminophenyl substitutionCOX-2, antioxidant pathwaysPotent anti-inflammatory and analgesic activity with reduced ulcerogenicity. researchgate.net nih.govresearchgate.net
(E)-2′-des-methyl-sulindac sulfide derivativesBiphenyl or naphthyl substitution on benzylidene ringCOX-1Increased potency and selectivity for COX-1 inhibition. acs.org nih.govacs.org
2′-des-methyl sulindac sulfide derivativesAromatic (naphthyl, biphenyl) substitutions on benzylidene ringPPARγPotent PPARγ agonism without COX inhibition. nih.gov nih.gov

Development of Novel Encapsulation and Controlled Release Systems

The therapeutic application of sulindac can be enhanced through advanced formulation strategies that control its release and improve its physicochemical properties. The development of novel encapsulation systems is a key area of research, aiming to provide sustained drug delivery, improve solubility, and protect the drug from degradation.

One advanced method involves the use of polymeric microparticles. Sulindac has been successfully encapsulated into poly(2-hydroxyethyl methacrylate) (pHEMA) cross-linked microparticles. nih.gov These microparticles, with a spherical morphology and sizes between 250 and 350 nm, were synthesized via free-radical dispersion polymerization in supercritical carbon dioxide. This system demonstrated a sustained release of sulindac over a period of 10 days, indicating its potential for long-acting formulations. nih.gov

Nanotechnology-based carriers offer another promising avenue for sulindac delivery. Layered double hydroxide (B78521) (LDH) nanomaterials have been used to create an advanced nanomatrix formulation for sulindac. nih.gov This approach involves incorporating sulindac into the gallery of the LDH structure, which significantly enhances the drug's dissolution profile. Studies showed a 96% controlled release in a simulated small intestine solution over three hours. Furthermore, the LDH nanomatrix provides a protective microenvironment that enhances the drug's thermal stability and shields it from photodecarboxylation. nih.gov Nanosponges represent another nanotechnology platform that has been explored for the topical delivery of sulindac. A nanosponge-loaded hydrogel formulation demonstrated sustained drug release for up to 24 hours, suggesting its utility for localized treatments such as arthritis. researchgate.net

While specific research on sulindac is still emerging for some platforms, systems like liposomes and polymeric micelles are well-established for delivering poorly soluble drugs and are being actively developed. nih.govkinampark.com Liposomes, which are vesicles composed of lipid bilayers, have been shown to reduce the gastrointestinal side effects of other NSAIDs by altering their absorption and distribution profiles. nih.gov Polymeric micelles, self-assembling nanosystems formed from amphiphilic block copolymers, are particularly adept at solubilizing hydrophobic drugs like sulindac within their core. nih.gov These "smart" systems can be designed to release their payload in response to specific physiological stimuli (e.g., pH changes in tumor tissues), offering the potential for targeted and controlled drug delivery. mdpi.com

Table 2: Novel Encapsulation and Controlled Release Systems for Sulindac

System TypeMaterial(s)Key FeaturesReported OutcomeReference(s)
Polymeric MicroparticlesPoly(2-hydroxyethyl methacrylate) (pHEMA), EGDMASpherical particles (250-350 nm) synthesized in supercritical CO2.Sustained release of sulindac over 10 days. nih.gov nih.gov
Layered Double Hydroxide (LDH) NanomatrixHydroxide nanomaterialsNanomatrix structure (~50 nm) incorporating sulindac.Enhanced dissolution; 96% release in 3 hours; improved thermal and photostability. nih.gov nih.gov
Nanosponge-based HydrogelEthyl cellulose, PVATopical gel formulation containing drug-loaded nanosponges.Sustained drug release for 24 hours for topical application. researchgate.net researchgate.net
LiposomesPhospholipids (e.g., DSPC, CH)Lipid bilayer vesicles. (General system for NSAIDs)Potential for reduced GI toxicity and targeted delivery. nih.gov nih.gov
Polymeric MicellesAmphiphilic block copolymersCore-shell nanostructures. (General system for poorly soluble drugs)Potential for enhanced solubility and stimuli-responsive "smart" delivery. nih.govmdpi.com nih.govmdpi.com

Conformational and Stereochemical Requirements for Biological Efficacy

The biological activity of sulindac analogues is significantly influenced by their conformational and stereochemical features, particularly concerning the benzylidene double bond and the presence or absence of the 2′-methyl group.

Comparative Potency of Z- and E-Isomers on Specific Targets

The stereochemistry of the benzylidene double bond in sulindac and its derivatives plays a critical role in their biological activity. Sulindac and its active sulfide metabolite primarily exist as the Z-isomer acs.orgnih.gov. Research indicates that for COX inhibition, the Z-isomer of sulindac sulfide is generally more potent than the corresponding E-isomer gpatindia.comnih.govnih.gov.

However, the stereochemical requirements can differ for other targets. For instance, studies on 2′-des-methyl sulindac sulfide derivatives have shown that the E configuration of the benzylidene double bond is present in these compounds, in contrast to the Z configuration found in sulindac and sulindac sulfide acs.orgnih.gov. Interestingly, the E-isomers of 2′-des-methyl sulindac sulfide analogues have been explored for selective COX-1 inhibition researchgate.netacs.org.

For PPARγ activation, the Z configuration of the benzylidene double bond in sulindac derivatives has been shown to endow derivatives with selectivity for PPARγ activation researchgate.netlookchem.com. Both Z and E derivatives with a methyl group at the meta-position of the benzylidene moiety activated and bound to PPARγ, but the Z configuration conferred PPARγ selectivity lookchem.com.

Influence of Benzylidene Double Bond Configuration on Ligand Selectivity (e.g., PPARγ Activation)

The configuration of the benzylidene double bond significantly impacts the selectivity of sulindac analogues for different biological targets, notably PPARγ. While the Z-isomer is typically associated with potent COX inhibition, the E configuration, particularly in 2′-des-methyl derivatives, has been investigated for alternative activities, including selective COX-1 inhibition researchgate.netacs.org.

For PPARγ activation, the Z configuration appears to be crucial for achieving selectivity. Studies have demonstrated that Z-configured benzylidene compounds with meta substitution can selectively activate PPARγ researchgate.netlookchem.com. This suggests that the specific spatial arrangement imposed by the Z double bond is favorable for productive interactions within the PPARγ ligand-binding pocket, leading to selective activation compared to other PPAR subtypes like PPARα or PPARδ lookchem.com.

Functional Group Contributions to Mechanistic Pathways and Selectivity

Modifications to specific functional groups within the sulindac structure can dramatically alter its biological activity, influencing both the mechanistic pathways engaged and the selectivity towards different targets.

Role of Indene Fluorine in Target Binding and Regulation

The fluorine atom at the 5-position of the indene ring in sulindac is a key structural feature. Research indicates that this fluorine group is essential for the binding and regulation of PPARγ by sulindac derivatives researchgate.netlookchem.com. Its presence is vital for both Z and E derivatives to activate and bind to PPARγ lookchem.com. This highlights the importance of the indene moiety and its substituents in mediating interactions with specific protein targets like PPARγ.

Impact of Sulfoxide Moiety Modifications

Sulindac is a sulfoxide prodrug that is metabolized in vivo to the active sulfide form and also oxidized to the less active sulfone metabolite nih.govnih.govnih.govresearchgate.net. The sulfoxide moiety itself influences the compound's properties, including its lipophilicity and solubility nih.govresearchgate.net.

Modifications or replacement of the methyl sulfoxide group have been explored to alter the activity profile of sulindac derivatives. For instance, replacing the methyl sulfoxide with a hydrogen to obtain the sulfide form (compound 2 in one study) resulted in higher potency and efficacy for inducing PPARγ transactivation compared to sulindac (the sulfoxide) lookchem.com. This suggests that the sulfoxide group is not required and may even be detrimental for PPARγ transactivation and binding affinity lookchem.com.

Oxidation of the sulfide to the sulfone is generally associated with reduced activity as a COX inhibitor nih.govacs.org. This metabolic conversion represents a pathway for inactivation regarding COX inhibition nih.gov.

Substituent Effects on Isozyme Selectivity (e.g., COX-1 vs. COX-2 for (E)-2′-Des-methyl-sulindac sulfide analogues)

Substituent effects, particularly on the benzylidene ring and the indene core, have a significant impact on the isozyme selectivity of sulindac analogues, especially concerning COX-1 and COX-2.

For (E)-2′-des-methyl-sulindac sulfide analogues, the absence of the 2′-methyl group and the E configuration of the benzylidene double bond contribute to a different COX inhibitory profile compared to sulindac sulfide nih.govacs.orgunimi.it. While sulindac sulfide is a potent inhibitor of both COX-1 and COX-2, (E)-2′-des-methyl sulindac sulfide is a much weaker COX-1 inhibitor and shows negligible inhibition of COX-2 unimi.it. This suggests that the 2′-methyl group is crucial for the time-dependent, tight binding inhibition characteristic of sulindac sulfide on both COX isoforms nih.govnih.govunimi.it. The altered stereochemistry in the E-isomer, along with the lack of the 2'-methyl group, appears to abolish or significantly reduce the ability of these compounds to inhibit COX-2 acs.orgacs.org.

SAR studies on (E)-2′-des-methyl-sulindac sulfide analogues have aimed to develop selective COX-1 inhibitors researchgate.netacs.org. Increasing the size and hydrophobicity of the aryl group attached to the benzylidene moiety, such as replacing the methylsulfanylbenzylidene with biphenylmethylidene, significantly improved the potency and selectivity for COX-1 inhibition acs.orgcore.ac.uk. Substitutions on the biphenyl ring, like fluoro or trifluoromethyl groups, did not necessarily increase potency acs.org. Introducing nitrogen atoms into the biphenyl moiety to increase hydrophilicity decreased potency acs.orgcore.ac.uk.

The carboxylic acid side chain is generally required for optimal activity in both COX inhibition and PPARγ activation for many sulindac derivatives acs.orgnih.gov. Modifications to the carboxylic acid group, such as replacing it with an amide, can abolish COX-related activity nih.govtandfonline.comtandfonline.com.

The following table summarizes some key SAR findings:

Structural FeatureModification/IsomerImpact on Activity (Examples)Target(s) AffectedSource(s)
Benzylidene Double Bond StereochemistryZ-isomerMore potent COX inhibition compared to E-isomer. Confers PPARγ selectivity.COX-1, COX-2, PPARγ gpatindia.comresearchgate.netnih.govnih.govlookchem.com
Benzylidene Double Bond StereochemistryE-isomerReduced COX inhibition compared to Z-isomer. Explored for selective COX-1 inhibition.COX-1, COX-2 nih.govnih.govacs.org
Indene 5-positionFluorineEssential for PPARγ binding and regulation.PPARγ researchgate.netlookchem.com
Sulfoxide MoietyReduced to SulfideIncreased potency and efficacy for PPARγ transactivation.PPARγ lookchem.com
Sulfoxide MoietyOxidized to SulfoneReduced COX inhibitory activity.COX-1, COX-2 nih.govacs.org
Benzylidene Ring SubstituentsMeta substitutionBeneficial to PPARγ binding and transactivation (Z-isomers).PPARγ researchgate.netlookchem.com
Benzylidene Ring SubstituentsNonpolar/AromaticPreferred for optimal PPARγ activation (in 2′-des-methyl sulindac sulfide derivatives).PPARγ acs.orgnih.gov
Benzylidene Ring SubstituentsBiphenylmethylideneImproved potency and selectivity for COX-1 inhibition (in E-2′-des-methyl derivatives).COX-1 acs.orgcore.ac.uk
2′-Methyl Group (Indene)AbsenceDramatically reduces time-dependent COX inhibition. Changes benzylidene geometry to E.COX-1, COX-2 nih.govnih.govacs.orgunimi.it
Carboxylic Acid Side ChainRequiredEssential for optimal activity (COX inhibition, PPARγ activation).COX-1, COX-2, PPARγ acs.orgnih.gov
Carboxylic Acid Side ChainReplaced by AmideCan abolish COX-related activity.COX-1, COX-2 nih.govtandfonline.comtandfonline.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand (such as trans-Sulindac or its metabolites) to a receptor protein. This method helps in understanding how a molecule might interact with a biological target at the atomic level.

Binding Affinity Predictions for Enzymes (e.g., PDE5, COX-2)

Molecular docking studies have been employed to predict the binding affinities of sulindac metabolites, particularly the sulfide and sulfone forms, to various enzymes, including phosphodiesterase 5 (PDE5) and cyclooxygenase-2 (COX-2). While this compound itself is a sulfoxide prodrug, its metabolic conversion to the sulfide and sulfone is key to its activity, and thus computational studies often focus on these forms. nih.govmims.com

Research indicates that sulindac sulfide can inhibit PDE5, an enzyme that regulates cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.govresearchgate.netmdpi.com Molecular modeling has been used to reveal the mechanism of sulindac sulfide binding to the catalytic domain of PDE5. nih.govmdpi.com These studies often utilize crystal structures of PDE5 (e.g., PDB ID: 1UDT) to perform docking simulations. nih.govmdpi.com

Sulindac and its active sulfide metabolite are also known to inhibit cyclooxygenase enzymes, COX-1 and COX-2. mims.comnih.gov Early docking studies involving sulindac and the COX active site suggested that the carboxylic acid moiety is primarily responsible for COX inhibition. scispace.com Computational studies have explored the binding modes of sulindac derivatives to COX enzymes to understand their inhibitory activity and selectivity. acs.orgplos.org

Analysis of Key Residue Interactions and Binding Site Characteristics

Detailed analysis of the interactions between sulindac metabolites and target enzymes at the binding site is crucial for understanding their inhibitory mechanisms. Molecular docking allows for the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

For PDE5, molecular modeling of sulindac sulfide binding has provided insights into the specific residues within the catalytic domain that interact with the molecule. nih.gov These interactions contribute to the inhibition of PDE5 enzymatic activity.

In the case of COX enzymes, docking studies have identified key residues within the active site, such as Tyr385, Val349, Trp387, and Ser530, that interact with NSAIDs like sulindac metabolites. mdpi.com The specific orientation and interactions of the carboxylic acid group and other moieties of sulindac metabolites within the COX binding channel influence their inhibitory potency and selectivity towards COX-1 or COX-2. scispace.comacs.org

Molecular docking has also been applied to study the interaction of sulindac sulfide with other proteins, such as amyloid-beta (Aβ) fibrils, which are implicated in Alzheimer's disease. nih.gov Induced fit docking studies suggested that sulindac sulfide can interact with hydrophobic cavities in Aβ fibrils, with potential aromatic π stacking interactions involving residues like Phe19. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Studies have also employed DFT to analyze the interaction of sulindac with other systems, such as silver nanoparticles, providing insights into the chemical enhancement mechanisms observed in surface-enhanced Raman scattering (SERS). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. This technique provides information about conformational changes, the stability of ligand-protein interactions, and the flexibility of the binding site. researchgate.netdntb.gov.uascielo.br

MD simulations have been used in conjunction with docking studies to validate binding poses and assess the stability of sulindac or its metabolites bound to target proteins. plos.orgresearchgate.netresearchgate.net For instance, MD simulations have been performed to study the structural stability of proteins like Lysozyme and Hemoglobin when bound to sulindac, showing distinct impacts on protein stability. dntb.gov.uaresearchgate.net

MD simulations can also provide insights into the dynamics of water molecules and ions in the binding site, which can play a role in ligand binding. Studies investigating the interaction of sulindac with targets like NF-κB have utilized MD simulations to analyze protein-ligand interactions and the stability of the complex in a solvated environment. researchgate.netbioinformation.net

In Silico Screening and Drug Repurposing Based on Mechanistic Hypotheses

In silico screening involves computationally evaluating large libraries of compounds to identify potential drug candidates based on specific criteria, such as predicted binding affinity to a target. Drug repurposing, or repositioning, is a strategy that explores new therapeutic uses for existing drugs. researchgate.netoup.com Computational approaches, including in silico screening, are increasingly used in drug repurposing efforts. researchgate.netresearchgate.netmenchelab.comfrontiersin.org

Based on the understanding of the molecular mechanisms of sulindac metabolites, particularly their inhibition of PDE5 and COX enzymes, in silico screening and drug repurposing studies can be conducted to identify compounds with similar or improved activity profiles. researchgate.netmdpi.comscispace.com

For example, the finding that sulindac sulfone retains PDE5 inhibitory and anticancer properties without COX inhibition has spurred efforts to design novel sulindac derivatives with enhanced cGMP PDE inhibitory activity for potential anticancer applications. mdpi.comscispace.com In silico design and screening approaches, often combined with docking and MD simulations, are employed to identify such derivatives. mdpi.com

In silico studies have also explored the potential of sulindac and its metabolites for repurposing in other diseases, such as Alzheimer's disease, by investigating their interactions with relevant targets like Aβ fibrils. nih.govfrontiersin.org Network-based in silico drug efficacy screening is another approach that can predict novel drug-disease associations based on the interplay between drug targets and disease genes. menchelab.com

Comparative Analysis with Cis Sulindac

The primary distinction between trans-Sulindac and cis-Sulindac lies in their geometric structure, which gives rise to fundamentally different pharmacological profiles.

Chemical Stability and Form: cis-Sulindac is the more thermodynamically stable isomer and is the form used in pharmaceutical preparations. wikipedia.org this compound can be formed via photoisomerization but is generally less stable. researchgate.net

Mechanism of Action: This is the most critical point of differentiation. cis-Sulindac, after conversion to its sulfide (B99878) metabolite, acts as a potent inhibitor of both COX-1 and COX-2 enzymes. patsnap.com This is the basis for its anti-inflammatory, analgesic, and antipyretic effects. nih.govdrugbank.com In stark contrast, the trans configuration largely abolishes this COX-inhibitory activity. nih.gov Instead, its derivatives have been shown to engage other targets, such as PPARγ. nih.govacs.org

Therapeutic Relevance: The therapeutic applications of cis-Sulindac are well-established for treating inflammatory conditions like osteoarthritis and rheumatoid arthritis. nih.govmayoclinic.org The academic and potential future therapeutic relevance of this compound is based on its COX-independent activities. By avoiding COX inhibition, this compound and its analogues could potentially offer therapeutic benefits, for instance in metabolic diseases or cancer, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. nih.gov

Conclusion

trans-Sulindac represents a fascinating case study in the importance of stereoisomerism in drug action. As the geometric isomer of the clinically utilized cis-Sulindac, its distinct spatial arrangement renders it largely inactive as a cyclooxygenase inhibitor. This very lack of traditional NSAID activity is what makes it a subject of significant academic interest. Research into this compound and its derivatives has unveiled novel, COX-independent mechanisms, most notably the activation of the nuclear receptor PPARγ. This positions this compound not as a therapeutic agent for inflammation, but as a valuable scientific tool and a potential scaffold for developing new classes of drugs that operate through alternative cellular pathways, potentially for metabolic diseases or oncology, while circumventing the known side effects of COX inhibition.

Mechanistic Research on Sulindac Metabolites and Derivatives in Cox Independent Pathways

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway Modulation

A significant COX-independent mechanism of sulindac's active metabolite, sulindac (B1681787) sulfide (B99878), involves the modulation of the cGMP signaling pathway. This pathway is integral to regulating cell growth, differentiation, and apoptosis. The modulation occurs through the inhibition of specific enzymes that degrade cGMP, leading to the activation of downstream effector proteins. aacrjournals.orgnih.gov

Sulindac sulfide has been shown to inhibit the activity of cGMP phosphodiesterases (PDEs), which are enzymes responsible for the hydrolysis and subsequent inactivation of cGMP. aacrjournals.orgaacrjournals.org By inhibiting these enzymes, sulindac sulfide causes an accumulation of intracellular cGMP. aacrjournals.orgnih.gov This effect is observed in various cancer cell lines, particularly those of the colon and breast, at concentrations that also induce apoptosis and inhibit cell proliferation. aacrjournals.orgnih.gov The non-COX inhibitory metabolite, sulindac sulfone (also known as exisulind), has also been reported to inhibit cGMP-PDE activity. nih.gov

Research has identified specific PDE isozymes as targets for sulindac's metabolites. Sulindac sulfide selectively inhibits the cGMP-specific PDE5 isozyme. nih.govnih.gov In human breast tumor cells, which overexpress PDE5, sulindac sulfide inhibited the enzyme with an IC50 value of 38 μM. nih.gov This selective inhibition in tumor cells, but not in normal cells with different PDE expression profiles, suggests a targeted mechanism for its antineoplastic effects. nih.gov While some newer derivatives of sulindac have been developed to target both PDE5 and PDE10, the primary activity of the direct metabolite, sulindac sulfide, is centered on PDE5. aacrjournals.org Studies on sulindac sulfone have shown it inhibits PDE isoforms from the PDE2 and PDE5 gene families. nih.gov

Table 1: Inhibitory Activity of Sulindac Sulfide on PDE5

Compound Target Enzyme Cell Lines IC50 Value Reference

The accumulation of intracellular cGMP resulting from PDE5 inhibition leads to the activation of cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP signaling pathway. aacrjournals.orgnih.gov The activation of PKG by sulindac sulfide has been demonstrated in colon and breast cancer cells. aacrjournals.orgnih.gov A common method to confirm PKG activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the Ser239 residue, a known PKG substrate. researchgate.net Treatment of colon cancer cells with sulindac sulfide results in a time- and dose-dependent increase in VASP phosphorylation, confirming the activation of PKG signaling. researchgate.net This activation is a critical step that links PDE inhibition to the regulation of cell growth and survival. aacrjournals.orgaacrjournals.org

Inhibition of cGMP Phosphodiesterase (PDE) Activity

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. nih.govnih.gov Sulindac and its metabolites have been shown to suppress this oncogenic pathway through several COX-independent mechanisms, representing a key area of its chemopreventive action. nih.govnih.govnih.gov

In a state of aberrant Wnt signaling, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to drive the expression of target genes involved in proliferation, such as c-myc and cyclin D1. nih.govnih.gov

Studies have provided both in vivo and in vitro evidence that sulindac treatment inhibits this process. In adenomas from patients with familial adenomatous polyposis (FAP), sulindac treatment resulted in reduced nuclear β-catenin expression compared to pre-treatment levels. nih.govnih.gov In colorectal cancer cell lines (DLD1 and SW480), sulindac sulfide abrogated β-catenin/TCF-mediated transcription. nih.gov This was demonstrated using reporter assays where sulindac sulfide, at concentrations as low as 25 μM, significantly reduced TCF-dependent reporter activity. nih.gov This inhibition of transcriptional activity leads to the downregulation of Wnt target genes, including cyclin D1 and survivin, thereby suppressing tumor cell growth. aacrjournals.orgnih.gov

Table 2: Effect of Sulindac Sulfide on Wnt/β-Catenin Signaling

Cell Line Treatment Effect Reference
DLD1 & SW480 Sulindac Sulfide (25-100 μM) Inhibition of TCF-mediated transcription nih.gov
HCT116 Sulindac Sulfide Reduction of β-catenin mRNA and protein levels aacrjournals.org

The activation of the cGMP/PKG pathway by sulindac sulfide has been proposed as a mechanism for inducing β-catenin degradation. aacrjournals.org PKG can phosphorylate β-catenin, which may mark it for degradation. nih.gov However, some studies have not observed an increase in the phosphorylated forms of β-catenin (at Ser33/37/Thr41) following sulindac sulfide treatment, suggesting the degradation might occur rapidly or through alternative mechanisms. aacrjournals.org Other research indicates that sulindac sulfide can downregulate β-catenin via phosphorylation-independent mechanisms. nih.gov One study noted that the mechanism by which sulindac sulfide suppresses β-catenin's oncogenic activity is likely at the transcriptional level, as it reduces β-catenin mRNA levels. aacrjournals.org Therefore, while the induction of degradation is a clear outcome, the precise upstream signaling events initiated by sulindac metabolites are complex and may be context-dependent. aacrjournals.orgaacrjournals.org

Table of Mentioned Compounds

Preservation or Upregulation of E-cadherin Expression

Research into sulindac derivatives has revealed impacts on cellular adhesion molecules, a key factor in tumor progression and metastasis. One such derivative, IND 12, has been shown to reverse the transformed phenotype of Ras-transformed Madin-Darby canine kidney (MDCK-f3) cells. nih.gov Treatment with IND 12 restores an untransformed epithelial morphology, characterized by growth in organized monolayers with regular cell-to-cell adhesions. nih.gov A critical aspect of this reversal is the induced expression of the cell adhesion protein E-cadherin at the cell membranes. nih.gov This upregulation of E-cadherin is accompanied by an increased level of β-catenin bound to it, which is crucial for the formation of adherens junctions. nih.gov Consequently, the IND 12-treated cells exhibit a diminished invasion capacity and regain the ability to aggregate, a characteristic of non-cancerous epithelial cells. nih.gov

Ras-Mediated Signal Transduction Inhibition

The pharmacologically active metabolite, sulindac sulfide, has been identified as a potent inhibitor of the Ras signaling pathway, which is frequently mutated and constitutively active in many cancers. nih.govresearchgate.net Studies have demonstrated that sulindac sulfide directly targets the Ras protein, interfering with its function at a critical juncture in its signaling cascade. nih.gov It binds non-covalently to the p21ras protein, which in turn hinders the interaction between p21ras and the p21ras binding domain of its primary effector, the Raf protein. nih.gov

By disrupting the Ras-Raf interaction, sulindac sulfide effectively inhibits Ras-induced malignant transformation and the subsequent Ras/Raf-dependent transactivation of downstream targets. nih.govresearchgate.net This inhibitory action leads to a decrease in the activation of the c-Raf-1 kinase. nih.govresearchgate.net Research using HEK293 cells transfected with oncogenic Ras showed that sulindac sulfide inhibits the Ras-dependent activation of c-Raf kinase in a dose-dependent manner. researchgate.net Furthermore, sulindac derivatives like IND 12 have been observed to decrease the levels of phosphorylated mitogen-activated protein kinases (MAPKs), which are key substrates in the Ras-regulated Raf/MAPK pathway. nih.gov Sulindac sulfide also impairs other aspects of Ras signaling, including the nucleotide exchange on p21ras facilitated by CDC25 and the p120GAP-accelerated GTPase reaction of p21ras. nih.gov

Table 1: Dose-Dependent Inhibition of c-Raf Kinase Activity by Sulindac Sulfide

Concentration of Sulindac SulfideEffect on c-Raf Kinase ActivityReference
100 µMInhibition of Ras-induced c-Raf activity researchgate.net
50 µMInhibition of Ras-induced c-Raf activity researchgate.net
10 µMInhibition of Ras-induced c-Raf activity researchgate.net
1 µMInhibition of Ras-induced c-Raf activity researchgate.net

Nuclear Factor-κB (NF-κB) Pathway Dynamics

The Nuclear Factor-κB (NF-κB) pathway, a central regulator of inflammation, cell survival, and immunity, is another COX-independent target of sulindac metabolites. nih.govnih.gov The interaction of sulindac sulfide with this pathway is complex, demonstrating both inhibitory and, in some cases, activating effects depending on the cellular environment. nih.govnih.gov

A primary mechanism by which sulindac sulfide exerts its anti-inflammatory and anti-cancer effects is through the inhibition of the NF-κB pathway. nih.govcapes.gov.br Research has shown that sulindac and its metabolites, sulindac sulfide and sulindac sulfone, can prevent the activation of NF-κB in various cell lines, including colon cancer cells. nih.gov This inhibition is achieved by targeting the IκB kinase (IKK) complex, specifically by decreasing the kinase activity of IKKβ. nih.govnih.gov

The activation of the IKK complex is a crucial step that leads to the phosphorylation and subsequent degradation of IκB proteins, which normally hold NF-κB inactive in the cytoplasm. nih.govdovepress.com By reducing the phosphorylation of IKKβ and IκBα, sulindac sulfide prevents the degradation of IκBα. nih.govnih.gov This leads to an accumulation of unphosphorylated IκB in the cytoplasm, which effectively sequesters NF-κB and inhibits its translocation to the nucleus. nih.gov Studies have also observed that while sulindac sulfide can reduce total IκBα levels in unstimulated cells, it notably inhibits TNFα-induced phosphorylation of IκBα, suggesting it acts upstream of IκBα degradation in this context. nih.govresearchgate.net

A novel mechanism linked to the anti-invasive properties of sulindac sulfide involves the suppression of NF-κB-mediated transcription of specific microRNAs (miRNAs). nih.govnih.gov In studies on breast and colon tumor cells, sulindac sulfide treatment led to altered expression of 132 miRNAs, with 115 being suppressed. nih.govnih.gov Analysis revealed that a significant portion of these downregulated miRNAs, including miR-10b, miR-17, miR-21, and miR-9, contain NF-κB binding sites in their promoter regions. nih.govnih.gov These specific miRNAs have been previously implicated in promoting tumor invasion and metastasis. nih.govnih.gov By inhibiting NF-κB's nuclear translocation, sulindac sulfide attenuates the transcription of these pro-invasive miRNAs, thereby reducing the invasive potential of tumor cells. nih.gov Chromatin immunoprecipitation assays have confirmed that NF-κB binds to the promoters of these four miRNAs to regulate their expression. nih.govnih.gov

Table 2: NF-κB-Mediated MicroRNAs Suppressed by Sulindac Sulfide

MicroRNAEffect of Sulindac Sulfide TreatmentImplicated FunctionReference
miR-10bDownregulatedTumor invasion and metastasis nih.govnih.gov
miR-17DownregulatedTumor invasion and metastasis nih.govnih.gov
miR-21DownregulatedTumor invasion and metastasis nih.govnih.gov
miR-9DownregulatedTumor invasion and metastasis nih.govnih.gov

Contrary to its inhibitory role, some studies have revealed that sulindac sulfide can, under specific conditions, activate NF-κB signaling. nih.gov In colon cancer cells, sulindac sulfide has been shown to induce the upregulation of certain NF-κB target genes, such as the pro-inflammatory factors A20, ICAM-1, and IL-8. nih.gov This activation of NF-κB does not appear to be a secondary effect of the drug-induced apoptotic response. nih.gov This context-dependent activation suggests that the drug's effect on NF-κB signaling can be dual-natured, potentially contributing to either pro-inflammatory side effects or anti-tumorigenic activity depending on the specific cellular environment and signaling landscape. nih.gov For instance, the induced expression of TNFα, which is also regulated by NF-κB, could create an autocrine feedback loop that further modulates the pathway's activity, leading to either cell survival or death depending on other concurrent signals. nih.gov

Table 3: NF-κB Target Genes Activated by Sulindac Sulfide in Colon Cancer Cells

GeneFunctionEffect of Sulindac Sulfide TreatmentReference
A20Inflammatory response regulatorUpregulated nih.gov
ICAM-1Cell adhesion moleculeUpregulated nih.gov
IL-8Pro-inflammatory chemokineUpregulated nih.gov
TNFαPro-inflammatory cytokineUpregulated nih.gov

Signal Transducer and Activator of Transcription 3 (Stat3) Down-Modulation

Research has shown that sulindac can exert antifibrotic effects by modulating the Stat3 signaling pathway. nih.gov In a study investigating bleomycin-induced pulmonary fibrosis in rats, sulindac treatment was found to decrease the expression of interferon-gamma (IFN-γ). nih.gov This reduction in IFN-γ subsequently led to a decrease in the levels of both total Stat3 and its activated, phosphorylated form (p-Stat3). nih.gov The down-regulation of Stat3/p-Stat3 signaling by sulindac was linked to the suppression of microRNA-21 (miR-21). nih.gov This cascade of events ultimately contributed to the reversal of the epithelial-mesenchymal transition (EMT), a key process in fibrosis, as evidenced by the restoration of E-cadherin and reduction of α-smooth muscle actin (α-SMA) levels in A549 lung cells. nih.gov These findings suggest that the therapeutic effects of sulindac in fibrotic diseases may be mediated, at least in part, through its ability to down-modulate the IFN-γ/Stat3/miR-21 signaling axis. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity

Sulindac and its metabolites have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear hormone receptors that play critical roles in metabolism and cell proliferation. This interaction represents a significant COX-independent mechanism of action.

The sulfide metabolite of sulindac, in particular, has been shown to function as a partial agonist of PPARγ. nih.gov X-ray crystallography studies have revealed that two molecules of sulindac sulfide can bind to the PPARγ ligand-binding pocket. nih.gov This binding configuration allows the ligand molecules to engage in contacts that resemble those of full agonists, leading to strong partial agonism. nih.gov In an immortalized human prostate epithelial cell line (PNT1A), sulindac sulfide was demonstrated to act as a PPARγ agonist, a function required for its growth-inhibitory effects and for the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.gov

The development of novel sulindac derivatives has aimed to enhance this PPARγ activity. Research into the structure-activity relationship has shown that certain chemical modifications can optimize PPARγ binding and transactivation. nih.gov For instance, introducing a meta-substitution on the benzylidene moiety of sulindac derivatives was found to be beneficial for PPARγ activation. nih.gov The stereochemistry of the benzylidene double bond is also crucial, with the Z configuration conferring selectivity for PPARγ activation. nih.gov One such derivative, compound 24, which is a 2'-des-methyl sulindac sulfide analogue, proved to be a potent PPARγ agonist with an EC₅₀ of 0.1 μM for inducing peroxisome proliferator response element (PPRE)-luciferase activity. nih.govnih.gov

Activity of Sulindac Derivatives on PPARγ
CompoundModificationActivityEffective Concentration (EC₅₀)Reference
Sulindac SulfideMetabolite of SulindacStrong Partial AgonistActivates in 3-100 µM range nih.gov
Compound 242'-des-methyl sulindac sulfide analoguePotent Agonist0.1 µM nih.govnih.gov
Compound 6bBenzyloxyl meta-substitution, Z configurationPartial AgonistNot specified nih.gov

The activation of PPARγ by sulindac metabolites is linked to the induction of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme in polyamine metabolism. researchgate.netnih.gov Polyamines are essential for cell growth, and their elevated levels are often associated with cancer. nih.gov SSAT, encoded by the SAT1 gene, acetylates spermidine and spermine, leading to their degradation or export from the cell. nih.govphysiology.org

Studies in colon cancer cells have shown that sulindac induces SSAT-1 through a PPARγ-dependent mechanism. researchgate.netnih.gov This induction of SSAT leads to the depletion of intracellular polyamines, which is associated with apoptosis and the suppression of carcinogenesis. researchgate.net Specifically, the sulindac sulfone metabolite has been shown to induce SSAT expression through the activation of PPARs in Caco-2 colon cancer cells. researchgate.net This evidence suggests that the antitumor effects of certain sulindac metabolites are mediated through the PPARγ-SSAT-polyamine degradation pathway. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Sulindac and its metabolites can influence cell growth and apoptosis by modulating components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov

A key COX-independent action of sulindac metabolites is the inhibition of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. nih.govresearchgate.net Both sulindac sulfide and sulindac sulfone have been shown to inhibit the phosphorylation of ERK1/2 in human colon cancer cells. nih.govresearchgate.net This inhibition occurs at concentrations and time points consistent with the induction of apoptosis by these compounds. nih.govresearchgate.net

The link between ERK1/2 inhibition and apoptosis was further solidified by experiments using U0126, a specific inhibitor of the upstream kinase MEK. nih.govresearchgate.net Treatment with U0126 led to a time- and dose-dependent inhibition of ERK1/2 phosphorylation and a corresponding induction of apoptosis. nih.gov Furthermore, co-treatment with U0126 potentiated the apoptotic effects of both sulindac sulfide and sulindac sulfone. nih.govresearchgate.net These findings strongly suggest that the inhibition of the ERK1/2 signaling pathway is at least partially responsible for the programmed cell death induced by sulindac metabolites. nih.gov Research also indicates that sulindac metabolites modulate the ERK1/2 and cyclic GMP-dependent protein kinase (PKG) pathways independently, and that the full apoptotic effect of sulindac likely involves the modulation of more than one pathway. nih.gov

Activation of c-jun NH2-terminal Kinase (JNK) Pathway

Trans-sulindac and its metabolites have been shown to modulate the c-jun NH2-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, apoptosis, and inflammation. In various cancer cell lines, treatment with sulindac leads to the phosphorylation and activation of JNK1. nih.govnih.gov This activation is not merely a cellular response but is functionally linked to the drug's anticancer activities, including the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov

Studies have demonstrated that the pro-apoptotic effects of sulindac are, at least in part, dependent on JNK1 activity. nih.gov For instance, in prostate cancer cells, sulindac-mediated apoptosis and inhibition of cell proliferation are associated with a significant increase in JNK1 phosphorylation. nih.gov This activation of the JNK pathway often coincides with the suppression of other signaling molecules, such as β-catenin, suggesting a complex interplay of pathways through which sulindac exerts its effects. nih.gov The activation of the JNK pathway by sulindac appears to be a key event in its COX-independent mechanism of action, contributing to its ability to eliminate cancer cells. nih.govnih.gov

Retinoid X Receptor Alpha (RXRα) Binding and Autophagy Induction

A significant COX-independent mechanism of this compound involves its direct interaction with the nuclear receptor, retinoid X receptor alpha (RXRα). nih.gov Sulindac has been identified as a ligand for RXRα, binding to this receptor and modulating its function. nih.gov This binding has profound implications for downstream signaling, particularly in the context of cancer cell survival and proliferation. nih.gov

One of the critical consequences of sulindac's engagement with RXRα is the induction of autophagy. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can function as a cell survival mechanism or a form of programmed cell death. A derivative of sulindac sulfide, sulindac sulfide amide (SSA), has been shown to be a potent inducer of autophagy in lung adenocarcinoma cells. nih.gov This induction of autophagy is a key mechanism behind its tumor cell growth inhibitory activity. nih.govnih.gov While the direct link between this compound's binding to RXRα and the initiation of autophagy is an area of ongoing investigation, the downstream effects on key regulatory pathways provide a clear connection.

Cross-talk with PI3K/AKT/mTOR Pathway

The binding of sulindac to RXRα initiates a cascade of events that directly impacts the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, survival, and metabolism. nih.gov Specifically, sulindac's interaction with a truncated form of RXRα (tRXRα), often found in cancer cells, inhibits the interaction between tRXRα and the p85α subunit of PI3K. nih.gov This disruption leads to the suppression of PI3K/AKT signaling. nih.gov

The inhibition of the PI3K/AKT/mTOR pathway is a crucial step in sulindac-induced autophagy. nih.gov The mTOR kinase is a potent inhibitor of autophagy, and its suppression by sulindac derivatives like SSA releases this brake, leading to the initiation of the autophagic process. nih.gov Overexpression of a constitutively active form of AKT has been shown to diminish the autophagic response and confer resistance to sulindac-induced cell death, confirming the critical role of this pathway. nih.govnih.gov Therefore, the cross-talk between RXRα binding and the PI3K/AKT/mTOR pathway represents a key COX-independent mechanism by which this compound can induce autophagic cell death in cancer cells.

Modulation of Polyamine Metabolism

This compound and its metabolites also exert their effects by modulating polyamine metabolism, a pathway that is frequently dysregulated in cancer and is essential for cell growth and proliferation. Polyamines, such as putrescine, spermidine, and spermine, are positively charged molecules that play a crucial role in various cellular processes.

Induction of NAG-1/GDF15 Expression

A well-documented COX-independent mechanism of sulindac is the induction of the Non-steroidal Anti-inflammatory Drug (NSAID)-Activated Gene-1 (NAG-1), also known as Growth Differentiation Factor 15 (GDF15). nih.govnih.gov Sulindac sulfide is a particularly potent inducer of NAG-1/GDF15 expression in various cancer cell lines. nih.govnih.gov This induction is independent of COX activity, as it occurs in cells lacking COX enzymes. nih.gov

NAG-1/GDF15 is a member of the transforming growth factor-beta (TGF-β) superfamily and has been shown to have pro-apoptotic and anti-tumorigenic properties. The induction of NAG-1/GDF15 by sulindac is a critical component of its cancer-preventive effects. nih.gov Studies have shown that the antitumor activity of sulindac is significantly diminished in the absence of NAG-1/GDF15. nih.gov The increased expression of NAG-1/GDF15 following sulindac treatment contributes to the suppression of tumorigenesis by promoting apoptosis and inhibiting cell growth. nih.govnih.gov

Table of Research Findings on this compound's COX-Independent Mechanisms

Mechanism Key Molecular Target/Pathway Observed Effect of this compound/Metabolites Functional Outcome Supporting Evidence
JNK Pathway Activation c-jun NH2-terminal Kinase 1 (JNK1) Increased phosphorylation and activation of JNK1. Inhibition of cell proliferation, induction of apoptosis. Studies in prostate cancer cells show a correlation between JNK1 phosphorylation and sulindac-induced apoptosis. nih.gov
RXRα Binding Retinoid X Receptor Alpha (RXRα) Binds to RXRα, acting as a ligand. Inhibition of RXRα-dependent signaling. Direct binding assays have confirmed the interaction between sulindac and RXRα. nih.gov
Autophagy Induction Autophagy Machinery Induction of autophagic processes. Autophagic cell death. Sulindac sulfide amide (SSA) potently induces autophagy in lung cancer cells. nih.gov
PI3K/AKT/mTOR Crosstalk PI3K/AKT/mTOR Pathway Inhibition of PI3K/AKT signaling downstream of RXRα binding. Suppression of a key cell survival pathway, leading to autophagy. Sulindac disrupts the tRXRα/p85α interaction, inhibiting AKT activation. nih.gov SSA-induced autophagy is mediated by the suppression of Akt/mTOR signaling. nih.gov
Polyamine Metabolism Modulation Ornithine Decarboxylase (ODC), Spermidine/spermine N1-acetyltransferase (SSAT) Induction of SSAT and modulation of ODC activity. Reduction of intracellular polyamine levels. Sulindac sulfone induces SSAT, leading to decreased polyamine pools.

| NAG-1/GDF15 Induction | NSAID-Activated Gene-1 (NAG-1)/Growth Differentiation Factor 15 (GDF15) | Potent induction of NAG-1/GDF15 expression. | Pro-apoptotic and anti-tumorigenic effects. | Sulindac sulfide is a strong inducer of NAG-1/GDF15, which is essential for its tumor-inhibitory effects. nih.govnih.gov |

Table of Compound Names

Compound Name
This compound
Sulindac sulfide
Sulindac sulfone
Sulindac sulfide amide (SSA)
Putrescine
Spermidine

Preclinical in Vitro Studies for Mechanistic Elucidation of Trans Sulindac and Its Derivatives

Biochemical and Molecular Assays for Signaling Component Activity

To dissect the molecular mechanisms of trans-sulindac, researchers have employed a variety of biochemical and molecular assays to measure the activity of specific signaling components.

Enzyme activity assays have been instrumental in identifying direct molecular targets of this compound and its derivatives beyond COX enzymes.

cGMP Phosphodiesterase (PDE) Inhibition: Sulindac (B1681787) sulfide (B99878) and its derivatives have been shown to inhibit cGMP-degrading PDEs. In lysates from colon tumor cells, the derivative sulindac benzylamine (B48309) (SBA) was found to inhibit cGMP hydrolysis. biorxiv.org More specifically, sulindac sulfone (exisulind) and its analogues were shown to inhibit PDE5 and PDE2 isoforms in SW480 colon tumor cells. oncotarget.com The pharmacologically active metabolite, sulindac sulfide, directly inhibits 5-lipoxygenase (5-LO). nih.gov In a cell-free assay using purified 5-LO, sulindac sulfide demonstrated direct inhibition with a half-maximal inhibitory concentration (IC₅₀) of 20 μM. nih.gov In intact polymorphonuclear leukocytes (PMNLs), it inhibited the formation of 5-LO products with an IC₅₀ of approximately 8–10 μM. nih.gov Notably, the sulindac prodrug and the sulindac sulfone metabolite did not show any inhibitory effect on 5-LO, indicating that this activity is specific to the sulfide metabolite. nih.gov

CompoundTarget EnzymeAssay SystemIC₅₀ Value
Sulindac Sulfide5-Lipoxygenase (5-LO)Purified Enzyme20 μM nih.gov
Sulindac Sulfide5-Lipoxygenase (5-LO)Intact Human PMNLs~8-10 μM nih.gov
Sulindac5-Lipoxygenase (5-LO)Not specifiedNo inhibition nih.gov
Sulindac Sulfone5-Lipoxygenase (5-LO)Not specifiedNo inhibition nih.gov

Table 1: Inhibitory activity of this compound (Sulindac Sulfide) and its metabolites on 5-Lipoxygenase.

Immunoblotting (Western blotting) has been used extensively to determine how this compound affects the levels and activation states of key signaling proteins.

β-catenin: A consistent finding across multiple studies is the downregulation of β-catenin, a central component of the Wnt signaling pathway. In DLD1 and SW480 colorectal cancer (CRC) cells, sulindac sulfide decreased the levels of the transcriptionally active, nonphosphorylated form of β-catenin more than the total β-catenin pool. nih.gov This led to a subsequent decrease in the protein levels of its downstream targets, Met and cyclin D1. nih.gov Suppression of β-catenin by sulindac has also been observed in human lung (A549), breast (MCF-7), and colon (SW620) cancer cell lines, correlating with a downregulation of targets like c-myc and cyclin D1. nih.gov

IκBα: The effect on IκBα, the inhibitor of NF-κB, appears to be context-dependent. In several colon cancer cell lines (HCT-15, HCT116, SW480, SW620), sulindac sulfide treatment alone caused a decrease in total IκBα protein levels, suggesting a potential activation of the NF-κB pathway. nih.gov However, in another study on SW480 and RKO cells, sulindac sulfide was found to upregulate the expression of IκBα. nih.gov Furthermore, when cells were co-stimulated with TNFα, sulindac sulfide pre-treatment appeared to inhibit TNFα-induced phosphorylation of IκBα at Ser32. nih.gov

JNK and ERK: The effects on MAPK pathways like JNK and ERK have also been investigated. In HCT-15 colon cancer cells, sulindac sulfide treatment led to a marked increase in the phosphorylation of c-Jun, a primary substrate of JNK, indicating activation of the JNK pathway. nih.gov Conversely, in HT29 colon cancer cells, sulindac sulfide was shown to block the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2. nih.gov This suggests a selective modulation of different MAPK arms.

Stat3: Previous studies have indicated that sulindac can inhibit the Stat3 signaling pathway. biorxiv.org

Reporter gene assays, which link a reporter protein's expression (like luciferase) to the activity of a specific transcription factor or promoter, have provided functional insights into the downstream consequences of this compound's actions.

TCF/LEF (Wnt/β-catenin) Activity: Consistent with immunoblotting data showing decreased β-catenin levels, sulindac sulfide effectively abrogated β-catenin/TCF-mediated transcription in reporter assays using DLD1 and SW480 CRC cells. nih.gov This inhibition was also observed in other cancer cell lines, where the transcriptional activity of β-catenin was significantly inhibited by sulindac in a dose-dependent manner. nih.gov The derivative sulindac benzylamine (SBA) was also shown to reduce Tcf transcriptional activity. biorxiv.org

NF-κB and IL-8 Promoter Activity: The effect on NF-κB transcriptional activity shows conflicting results depending on the cellular context. In one study using HCT-15 colon cancer cells, sulindac sulfide induced the activity of an IL-8 promoter-luciferase reporter, an effect that was dependent on the NF-κB binding site within the promoter. nih.gov Conversely, in HeLa cells stimulated with TNF-α, sulindac significantly decreased both IL-8 promoter activity and the activity of a synthetic NF-κB reporter construct. aacrjournals.org

Cell LineReporter ConstructTreatmentObserved Effect
DLD1, SW480TCF/LEF ReporterSulindac SulfideInhibition nih.gov
HCT-15IL-8 Promoter (NF-κB site)Sulindac SulfideActivation nih.gov
HeLaIL-8 PromoterSulindac + TNF-αInhibition aacrjournals.org
HeLaNF-κB ReporterSulindac + TNF-αInhibition aacrjournals.org

Table 2: Effect of this compound on Transcriptional Activity in Reporter Gene Assays.

The impact of this compound extends to the regulation of non-coding RNAs, such as microRNAs (miRNAs), which are critical regulators of gene expression.

A miRNA expression profiling study in HCT116 colon cancer cells treated with 50 µM sulindac sulfide for 36 hours revealed a widespread alteration of the miRNA landscape. The treatment resulted in the upregulation of 17 miRNAs and the downregulation of 115 miRNAs (by a factor of two or more). nih.gov Among the downregulated miRNAs were several with well-documented roles in promoting tumor invasion and metastasis, including miR-10b, miR-17, and miR-21. nih.gov Bioinformatic analysis of the promoter regions of the downregulated miRNAs showed that over 70% contained NF-κB binding sites, suggesting that the inhibitory effect of sulindac sulfide on miRNA expression is mediated through its modulation of NF-κB activity. nih.gov

A key COX-independent mechanism for this compound involves the modulation of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).

In vitro studies have consistently demonstrated that sulindac sulfide and its derivatives can elevate intracellular cGMP levels. This effect is a direct consequence of the inhibition of cGMP-degrading PDE enzymes, as described in section 7.2.1. In breast tumor cell lines, treatment with sulindac sulfide resulted in an elevation of intracellular cGMP, an effect that was not observed in normal HMEC cells, correlating with the selective induction of apoptosis. The derivative sulindac benzylamine (SBA) was also found to increase intracellular cGMP levels in colon tumor cells. biorxiv.org Similarly, sulindac sulfone (exisulind) and another derivative, sulindac sulfide amide (SSA), were shown to cause sustained increases in cGMP levels in colon and breast cancer cells, respectively. oncotarget.comresearchgate.net This elevation of cGMP is considered a critical upstream event leading to the activation of cGMP-dependent protein kinase (PKG) and subsequent anti-tumor effects like apoptosis and suppression of β-catenin signaling. biorxiv.orgresearchgate.net

Polyamine Pool Analysis

Preclinical in vitro investigations have shed light on the mechanistic underpinnings of this compound and its derivatives, particularly concerning their influence on intracellular polyamine concentrations. Polyamines, including putrescine, spermidine (B129725), and spermine, are small, positively charged molecules that are essential for cell growth and proliferation. Elevated levels of polyamines are frequently observed in cancer cells, contributing to tumor development and progression. researchgate.net

The research indicates that a key mechanism by which sulindac and its metabolites exert their effects is through the modulation of polyamine catabolism. researchgate.netresearchgate.net Sulindac, a non-steroidal anti-inflammatory prodrug, is metabolized into two primary derivatives: sulindac sulfide and sulindac sulfone. researchgate.net While sulindac sulfide is a known inhibitor of cyclooxygenase (COX) enzymes, both derivatives have demonstrated the ability to inhibit the growth of cancer cells. researchgate.net

Studies have revealed that sulindac sulfone, in particular, can reduce intracellular polyamine pools by inducing the enzyme spermidine/spermine N1-acetyltransferase (SSAT). researchgate.net This induction of SSAT leads to an increased acetylation and subsequent export of polyamines from the cells, thereby lowering their intracellular concentrations. researchgate.netnih.gov This effect is significant as it is independent of the COX-inhibitory activity associated with sulindac sulfide. researchgate.net The induction of SSAT by sulindac sulfone has been shown to involve a peroxisome proliferator-activated receptor (PPAR)-dependent mechanism in Caco-2 colon cancer cells. researchgate.net

The combination of sulindac with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has been a subject of investigation. researchgate.netnih.gov This combination targets polyamine metabolism through a dual-action approach: DFMO inhibits polyamine synthesis, while sulindac promotes their catabolism and export. researchgate.netnih.gov This complementary action results in a more significant depletion of intracellular polyamine levels than either agent alone. nih.gov

In a clinical trial involving a combination of DFMO and sulindac, significant changes in rectal mucosal polyamine levels were observed. nih.gov The spermidine-to-spermine ratio saw a notable decrease from baseline at both 12-month and 36-month follow-ups. nih.gov Putrescine levels also decreased significantly by 12 months, although they showed a rebound by the 36-month mark. nih.gov

Table 1: Effect of Sulindac and DFMO Combination on Rectal Mucosal Polyamine Levels

Biomarker Baseline (nmol/mg protein) 12 Months (nmol/mg protein) 36 Months (nmol/mg protein)
Putrescine 0.46 0.15 0.36
Spermidine:Spermine Ratio 0.30 0.23 0.24

Data derived from a study on the effects of a DFMO and sulindac combination on rectal mucosal biomarkers. nih.gov

Derivatives of sulindac, such as phospho-sulindac (PS), have also been developed and studied for their impact on polyamine metabolism. nih.gov Phospho-sulindac is metabolized to sulindac, sulindac sulfide, and sulindac sulfone. nih.gov These derivatives are designed to have enhanced efficacy and reduced side effects compared to conventional sulindac. nih.gov

Preclinical in Vivo Studies for Mechanistic Validation of Sulindac and Its Derivatives

Rodent Models of Carcinogenesis and Inflammatory Diseases

Rodent models are fundamental tools in preclinical research, offering insights into the complex processes of disease development and the effects of therapeutic agents. The following subsections detail the use of different rodent models in the study of sulindac (B1681787) and its derivatives.

The ApcMin/+ mouse is a genetically engineered model that carries a mutation in the Adenomatous Polyposis Coli (Apc) gene, making it highly susceptible to the development of intestinal and colon tumors, thus mimicking human familial adenomatous polyposis (FAP). nih.gov Studies using this model have been pivotal in understanding the chemopreventive effects of sulindac.

Research has shown that sulindac can have regional effects on intestinal tumorigenesis in ApcMin/+ mice. For instance, treatment with sulindac has been observed to decrease the number and volume of tumors in the small intestine. nih.gov However, the same treatment has been reported to increase tumor formation in the cecal portion of the colon. nih.gov In one study, sulindac administered in the drinking water to ApcMin/+ mice for nine weeks significantly reduced the size of colon tumors, suggesting an inhibition of tumor progression. nih.gov Conversely, the multiplicity of colon tumors increased, indicating that the drug might not prevent the initial stages of tumor formation in the colon. nih.gov

In the small intestine of ApcMin/+ mice, sulindac has demonstrated a significant reduction in both tumor size and multiplicity. nih.gov One study reported a 95% reduction in the total number of small intestinal polyps in sulindac-treated mice compared to controls. nih.gov This effect was observed across small, medium, and large adenomas, suggesting that sulindac can inhibit both the initiation and progression of tumors in the small intestine of these mice. nih.gov

Another study on Apc1638N/+ mice, which also have a mutation in the Apc gene, found that sulindac completely eliminated tumor formation in the small intestine. nih.gov In contrast, sulindac treatment increased tumors in the small intestine of Mlh1 mutant mice, which are deficient in DNA mismatch repair. nih.gov This suggests that the genetic background of the model significantly influences the outcome of sulindac treatment. nih.gov

Table 1: Effects of Sulindac on Intestinal Tumorigenesis in ApcMin/+ Mice

Treatment Group Colon Tumor Multiplicity (tumors/mouse) Small Intestine Tumor Multiplicity (tumors/mouse) Reference
Control 1.6 ± 0.4 42.0 ± 3.3 nih.gov
Sulindac 5.5 ± 0.6 2.3 ± 0.8 nih.gov

Data is presented as mean ± standard error.

Chemically induced carcinogenesis models, where animals are exposed to a carcinogen to induce tumor formation, are valuable for studying cancer development and prevention. The 1-methyl-1-nitrosourea (MNU)-induced rat mammary tumorigenesis model is a well-established system for breast cancer research. nih.gov

In studies using this model, sulindac derivatives have shown promise in cancer chemoprevention. Sulindac sulfone, a metabolite of sulindac that does not inhibit prostaglandin (B15479496) synthesis, has been investigated for its activity against mammary carcinogenesis. nih.gov When fed to rats after MNU injection, sulindac sulfone was found to reduce cancer incidence and the number of cancers per rat. nih.gov Its chemopreventive activity was comparable to that of sulindac sulfoxide (B87167), the parent prodrug. nih.gov Furthermore, sulindac sulfone significantly prolonged the latency of tumor development. nih.gov

A novel amide derivative of sulindac, sulindac sulfide (B99878) amide (SSA), has also been evaluated in the MNU-induced rat model of breast tumorigenesis. mdpi.com SSA was designed to have negligible cyclooxygenase (COX)-inhibitory activity while exhibiting enhanced antineoplastic properties. mdpi.com In vivo studies with SSA showed a significant reduction in both the incidence and multiplicity of mammary tumors. nih.gov

Table 2: Chemopreventive Effects of Sulindac Derivatives in MNU-Induced Rat Mammary Tumorigenesis

Compound Effect on Tumor Incidence Effect on Tumor Multiplicity Reference
Sulindac Sulfone Reduced Reduced nih.gov
Sulindac Sulfide Amide (SSA) 57% reduction 62% reduction nih.gov

Human cancer xenograft models involve the implantation of human tumor cells into immunocompromised mice. These models are crucial for evaluating the in vivo efficacy of potential anticancer agents against human cancers.

In a human colon cancer xenograft mouse model, treatment with sulindac has been shown to significantly decrease liver metastasis. nih.gov This effect was associated with a reduction in the β-catenin signaling pathway. nih.gov Another study utilizing a human lung cancer xenograft model (NCI H460 cells) found that sulindac could potentiate the tumor growth inhibitory activity of doxorubicin. nih.gov

A derivative of sulindac, referred to as sulindac sulfide amide (SSA), has also been tested in a colon cancer xenograft model and demonstrated in vivo antitumor activity. wikipedia.org

Zebrafish larvae have emerged as a valuable model for studying the neurodevelopmental effects of various compounds due to their rapid development and optical transparency. nih.gov Studies using zebrafish larvae have indicated that sulindac may have adverse effects on early neurodevelopment. nih.gov

Exposure of zebrafish larvae to sulindac has been shown to induce apoptosis, or programmed cell death, of neuronal cells, particularly in the midbrain. nih.govresearchgate.net Further investigation revealed that sulindac selectively induces apoptosis of GABAergic neurons, which are crucial for regulating neuronal activity. nih.gov This neuronal apoptosis was linked to hyperactive behavior in the zebrafish larvae. nih.gov

The mechanism underlying this neurotoxicity appears to involve the Akt signaling pathway and the induction of autophagy, a cellular process of degradation and recycling of cellular components, which in this case leads to apoptosis. nih.gov

Follow-up studies in mice have corroborated these findings. Long-term administration of sulindac to mice resulted in hyperactivity and apoptosis of neocortical GABAergic neurons, suggesting that the neurotoxic effects observed in zebrafish may be translatable to mammals. nih.gov

Animal models of inflammation are critical for understanding the anti-inflammatory properties of drugs. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a potent inflammatory response in mice, particularly in the lungs, mimicking aspects of acute lung injury. nih.gov

In a mouse model of LPS-induced pulmonary inflammation, sulindac has been shown to exert anti-inflammatory effects. nih.gov Intraperitoneal injection of sulindac in mice prior to LPS instillation led to a significant reduction in the levels of pro-inflammatory cytokines, such as CXCL2 and KC (murine homologues of human IL-8), in the bronchoalveolar lavage fluid (BALF). nih.gov Furthermore, sulindac treatment reduced the LPS-induced increase in the messenger RNA (mRNA) for these cytokines in the lung tissue of both wild-type and cystic fibrosis model mice. nih.gov

These findings suggest that sulindac can attenuate lung inflammation, and interestingly, this effect may be independent of its cyclooxygenase (COX) inhibitory activity. nih.gov

Table 3: Effect of Sulindac on LPS-Induced Pro-inflammatory Cytokines in Mouse BALF

Cytokine Treatment Level in BALF Reference
CXCL2 Vehicle + LPS Increased nih.gov
Sulindac + LPS Significantly Reduced nih.gov
KC Vehicle + LPS Increased nih.gov
Sulindac + LPS Significantly Reduced nih.gov

BALF: Bronchoalveolar Lavage Fluid

Molecular and Cellular Analysis in Animal Tissues

The in vivo studies described above are often complemented by molecular and cellular analyses of animal tissues to dissect the underlying mechanisms of drug action.

In the ApcMin/+ mouse model, molecular analysis of colon tumors from sulindac-treated mice revealed important changes in key signaling pathways. nih.gov Sulindac treatment was found to protect against the loss of E-cadherin, a crucial cell adhesion molecule, and was associated with the inhibition of nuclear β-catenin accumulation, a key event in the Wnt signaling pathway that is often deregulated in colon cancer. nih.gov However, colon tumors that were resistant to sulindac showed an absence of p21WAF1/cip1 and PPARγ expression, suggesting that the loss of these proteins may be a mechanism of drug resistance. nih.gov

In the MNU-induced rat mammary carcinogenesis model, the inhibitory effect of sulindac sulfone was found to be greater against carcinomas with a mutant Ha-ras genotype, indicating a potential selective effect on tumors with specific genetic alterations. nih.gov The mechanism of action for sulindac sulfone in this model is thought to involve the induction of apoptosis. nih.gov

In models of neurodevelopmental toxicity, molecular analysis in both zebrafish and mice has pointed to the induction of autophagy-mediated apoptosis of GABAergic neurons via the PI3K/AKT/mTOR pathway as a key mechanism of sulindac-induced neurotoxicity. nih.gov

In inflammatory models, sulindac has been shown to inhibit the transcriptional activity of NF-κB, a central regulator of inflammation, and decrease the transcription and secretion of the pro-inflammatory cytokine IL-8 in a COX-independent manner. nih.gov

Immunohistochemical Localization of Key Proteins (e.g., PDE5, β-catenin, E-cadherin)

In vivo preclinical studies have utilized immunohistochemistry (IHC) to validate the mechanisms of action of sulindac and its derivatives by visualizing the localization and expression of key proteins within tissue samples. These studies provide crucial evidence linking drug administration to changes in cellular architecture and signaling pathways.

Research has shown that sulindac's metabolites and derivatives can modulate proteins central to cell adhesion and oncogenic signaling. For instance, the sulindac metabolite, sulindac sulfide, is known to inhibit phosphodiesterase 5 (PDE5). nih.gov This inhibition is mechanistically linked to the regulation of β-catenin, a protein with dual roles in cell adhesion and gene transcription. Studies using siRNA to suppress PDE5 in breast tumor cell lines resulted in a significant decrease in the nuclear localization of β-catenin, suggesting a mechanism for its anti-tumor effects. nih.gov

Furthermore, a novel sulindac derivative, IND 12, was investigated in a model of Ras-transformed kidney cells. nih.gov Treatment with IND 12 led to a marked change in protein localization, observed through immunohistochemical analysis. The study found that IND 12 treatment induced the expression of the cell adhesion protein E-cadherin at the cell membranes. nih.gov Concurrently, it increased the levels of β-catenin bound to E-cadherin at the cell periphery. nih.gov This relocalization is significant, as it restores a more normal epithelial phenotype and reduces the pool of cytoplasmic β-catenin available to drive oncogenic gene expression. While normal prostatic epithelial tissue shows strong, diffuse membranous expression of E-cadherin and β-catenin, this expression is often reduced or lost during cancer progression, highlighting the importance of restoring this architecture. nih.gov

Other in vivo studies using sulindac have also employed IHC to demonstrate a reduction in markers of cell proliferation and survival, such as Ki-67, Cox-2, Bcl-2, and survivin, in various cancer models. frontiersin.orgnih.gov

Table 1: Summary of Immunohistochemical Findings for Sulindac Derivatives

CompoundProtein MarkerModel SystemKey FindingReference
IND 12 (Sulindac Derivative) E-cadherinRas-transformed MDCK-f3 cellsIncreased expression at cell membranes. nih.gov
IND 12 (Sulindac Derivative) β-cateninRas-transformed MDCK-f3 cellsIncreased localization at the cell membrane, bound to E-cadherin. nih.gov
Sulindac Sulfide β-cateninZR75-1 breast tumor cells (with PDE5 siRNA)Suppression of PDE5 led to decreased nuclear localization of β-catenin. nih.gov

Gene Expression Analysis via RT-qPCR or RNA Sequencing (e.g., NAG-1/GDF15, inflammatory mediators)

Gene expression analysis in preclinical models provides quantitative data on how trans-sulindac and its metabolites alter cellular programming at the transcriptional level. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) have been instrumental in identifying specific genes modulated by sulindac treatment in vivo.

A key gene of interest is the NSAID-activated gene-1 (NAG-1), also known as growth differentiation factor-15 (GDF15), which has known anti-tumorigenic properties. nih.goven-journal.org Studies in wild-type C57/BL6 mice fed with sulindac revealed a significant, dose-dependent induction of NAG-1/GDF15 mRNA expression specifically in the liver, as measured by qRT-PCR. nih.govresearchgate.net Interestingly, this induction was not observed in the intestinal tissues of the same mice. nih.gov The elevated expression of NAG-1/GDF15 in the liver is suggested to be a contributing factor to the systemic tumor-inhibitory effects of sulindac observed in mouse models of intestinal polyposis. nih.govnih.gov

In addition to its effects on cancer-related genes, sulindac also modulates the expression of inflammatory mediators. In a study using a mouse macrophage-like cell line, sulindac was found to selectively inhibit the interferon-gamma (IFNγ)-induced expression of the messenger RNA (mRNA) for CXC ligand 9 (CXCL9), a chemokine that attracts activated T cells. nih.gov This effect was specific, as the expression of other IFNγ-induced genes, like CXCL10, was not affected. nih.gov This demonstrates a targeted immunomodulatory effect at the gene expression level. In vivo studies have supported this, showing that sulindac treatment can improve the serum levels of various inflammatory cytokines and chemokines. frontiersin.org

Table 2: In Vivo Gene Expression Changes Induced by Sulindac

GeneAnalysis MethodModel SystemTissueFindingReference
NAG-1/GDF15 qRT-PCRC57/BL6 MiceLiverSignificant, dose-dependent increase in mRNA expression. nih.govresearchgate.net
NAG-1/GDF15 qRT-PCRC57/BL6 MiceDuodenum, Jejunum, Ileum, ColonNo significant change in mRNA expression. nih.gov
CXCL9 Luciferase Reporter Assay / mRNA analysisRAW264.7 mouse macrophage cell lineMacrophagesInhibited IFNγ-induced gene expression. nih.gov

Pathological and Histological Assessment of Tissue Remodeling and Tumor Progression

Pathological and histological examinations of tissues from in vivo studies offer direct visual evidence of this compound's efficacy in halting or reversing tumor progression. These assessments focus on macroscopic changes, such as tumor size and number, as well as microscopic features of the tumor tissue.

Multiple studies have documented significant anti-tumor effects of sulindac and its derivatives across various cancer models. In a mouse model of ovarian cancer, oral administration of sulindac resulted in a 73.7% reduction in tumor volume and a 67.1% reduction in tumor weight compared to untreated controls. frontiersin.org Histological analysis of these tumors revealed a 48.6% decrease in the expression of the proliferation marker Ki-67, confirming that the reduction in tumor size was due to an inhibition of cell proliferation. frontiersin.org

Similarly, in a xenograft model using laryngeal squamous cell carcinoma cells, sulindac treatment led to a significant repression of tumor growth, with some tumors showing near-complete resolution. nih.govnih.gov In a chemically induced model of breast carcinogenesis in rats, a sulindac derivative, sulindac sulfide amide (SSA), demonstrated potent in vivo activity, causing a 57% reduction in tumor incidence and a 62% reduction in tumor multiplicity. mdpi.com

The chemopreventive capabilities of sulindac have been notably demonstrated in the APC/Min mouse model, which is genetically predisposed to develop intestinal polyps. Feeding these mice a diet containing sulindac resulted in a significant inhibition of intestinal tumor formation, a key pathological endpoint. nih.govnih.gov Furthermore, in a transplantable mouse model of triple-negative breast cancer, the active metabolite sulindac sulfide showed remarkable single-agent anti-tumor activity. nih.gov These findings consistently highlight the ability of sulindac and its derivatives to favorably alter tissue pathology and impede tumor progression in preclinical settings.

Table 3: Summary of Pathological and Histological Outcomes of Sulindac Treatment In Vivo

CompoundCancer ModelKey Pathological/Histological FindingsReference
Sulindac Ovarian Cancer (KpB mice)73.7% reduction in tumor volume; 67.1% reduction in tumor weight; 48.6% decrease in Ki-67 expression. frontiersin.org
Sulindac Laryngeal Squamous Cell Carcinoma (Xenograft)Significant repression of tumor growth, with near-complete resolution in some cases. nih.govnih.gov
Sulindac Intestinal Polyposis (APC/Min mice)Significant inhibition of intestinal tumor formation. nih.govnih.gov
Sulindac Sulfide Amide (SSA) Breast Cancer (MNU-induced rat model)57% reduction in tumor incidence; 62% reduction in tumor multiplicity. mdpi.com
Sulindac Sulfide Triple-Negative Breast Cancer (Transplantable mouse model)Demonstrated remarkable single-agent anti-tumor activity. nih.gov

Comparative Mechanistic Investigations of Sulindac and Its Analogs

Differential Biological Activities Between Z- and E-Isomers of Sulindac (B1681787) and its Derivatives

The biological activity of sulindac and its derivatives is significantly influenced by their stereochemistry, particularly the geometry of the benzylidene double bond, which gives rise to Z- and E-isomers. The clinically utilized form of sulindac is the Z-isomer.

Research into the derivatives of sulindac, such as 2'-des-methyl sulindac sulfide (B99878), has revealed distinct inhibitory profiles for the Z- and E-isomers against cyclooxygenase (COX) enzymes. nih.gov The Z-isomer of 2'-des-methyl sulindac sulfide was found to inhibit both COX-1 and COX-2, although with less potency than sulindac sulfide itself. nih.gov This suggests that while the 2'-methyl group is a primary factor in the potent, time-dependent inhibition of COX enzymes, the Z-geometry of the double bond also contributes to this activity. nih.gov Conversely, the E-isomer of 2'-des-methyl sulindac sulfide has been identified as a selective COX-1 inhibitor. nih.gov

The stability of these isomers can be influenced by external factors. For instance, the Z-isomer can undergo photoisomerization to the more stable E-isomer when exposed to natural light. nih.gov The two isomers exhibit slight differences in their UV absorption properties, with the E-isomer having a maximum absorption (λmax) at 370 nm and the Z-isomer at 350 nm. nih.gov

Beyond the Z/E isomerism of the double bond, the chirality at the sulfur atom of the sulfoxide (B87167) group in sulindac results in R- and S-epimers. nih.gov Sulindac is typically administered as a racemic mixture of these two epimers. nih.gov Studies on the individual epimers have been conducted to understand their distinct metabolic pathways and biological effects. nih.gov

Table 1: Comparative COX Inhibition by Z- and E-Isomers of a Sulindac Derivative

Isomer Target Enzyme(s) Potency
(Z)-2'-des-methyl sulindac sulfide COX-1 and COX-2 Reduced compared to sulindac sulfide

| (E)-2'-des-methyl sulindac sulfide | Selective for COX-1 | - |

Distinct Mechanisms of Action of Sulindac Sulfide vs. Sulindac Sulfone

Sulindac is a prodrug that undergoes metabolic transformation in the body to form two key metabolites: sulindac sulfide and sulindac sulfone. drugbank.comnih.gov These metabolites exhibit markedly different mechanisms of action, particularly concerning their anti-inflammatory and antineoplastic properties.

Sulindac Sulfide: This metabolite is considered the biologically active form responsible for the anti-inflammatory effects of sulindac. nih.govmedex.com.bd Its primary mechanism is the potent inhibition of both COX-1 and COX-2 enzymes, which in turn blocks the synthesis of prostaglandins. drugbank.compatsnap.com Beyond its COX-dependent activities, sulindac sulfide has demonstrated significant anticancer effects through various pathways. It can inhibit the growth of tumor cells and induce apoptosis. nih.govaacrjournals.org One key mechanism involves the inhibition of cyclic guanosine (B1672433) 3′,5′-monophosphate phosphodiesterase (cGMP PDE), leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG). aacrjournals.org This activation of the cGMP/PKG pathway can suppress Wnt/β-catenin signaling, a critical pathway in many cancers. aacrjournals.org

Sulindac Sulfone: In contrast to the sulfide metabolite, sulindac sulfone has minimal to no inhibitory activity on COX enzymes. nih.govnih.gov Despite this, it retains antineoplastic properties, suggesting that its anticancer effects are independent of prostaglandin (B15479496) synthesis inhibition. nih.govaacrjournals.org Like the sulfide, sulindac sulfone can inhibit the growth of cultured tumor cells and induce apoptosis. nih.gov However, the sulfide metabolite is generally more potent. nih.gov While sulindac sulfone has been shown to induce apoptosis and inhibit the in vitro growth of colorectal cancer cells, its in vivo efficacy can be limited in some cancer models. nih.gov

Both metabolites have been found to induce apoptosis in a time- and dose-dependent manner, which is believed to be a primary mechanism for their growth-inhibitory and antineoplastic activities. nih.govaacrjournals.org

Table 2: Mechanistic Comparison of Sulindac Metabolites

Feature Sulindac Sulfide Sulindac Sulfone
COX Inhibition Potent inhibitor of COX-1 and COX-2 drugbank.compatsnap.com Essentially inactive nih.govnih.gov
Primary Anti-inflammatory Mechanism Inhibition of prostaglandin synthesis medex.com.bd Not applicable
Anticancer Activity Induces apoptosis, inhibits cell growth nih.gov Induces apoptosis, inhibits cell growth nih.gov
Potency in Cell Growth Inhibition Approximately 4-fold more potent than sulfone nih.gov Less potent than sulfide nih.gov

| Key Signaling Pathway | Inhibits cGMP PDE, activates PKG, suppresses Wnt/β-catenin aacrjournals.org | COX-independent mechanisms aacrjournals.org |

Heterogeneity of Responses Across Different Organ Systems or Cancer Types

The therapeutic effects of sulindac and its metabolites are not uniform across all tissues and cancer types, demonstrating a significant heterogeneity of response. While extensively studied in colorectal cancer, its efficacy has been investigated in a range of other malignancies.

Colorectal Cancer: Sulindac is notably effective in the chemoprevention of colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP), where it can lead to the regression of adenomas. nih.govmdpi.com However, even within colorectal cancer, responses can vary. For instance, in proficient mismatch repair (pMMR) colorectal cancer, which is typically less responsive to immunotherapy, sulindac has been shown to enhance the therapeutic effects of anti-PD-L1 antibodies. nih.gov

Breast Cancer: Studies have indicated that sulindac may reduce the risk of breast cancer and its recurrence. frontiersin.org In some preclinical models, the anti-tumor activity of sulindac was found to be dependent on an intact immune system, suggesting an immune-mediated mechanism of action in this context. frontiersin.org

Ovarian Cancer: In preclinical models of ovarian cancer, sulindac has been shown to inhibit cell proliferation and tumor growth. frontiersin.org

Melanoma: The response in melanoma cells appears to be dependent on the cellular phenotype. One study found that sulindac had a cytotoxic effect on melanotic melanoma cells, associated with disruptions in redox homeostasis, but was not effective against amelanotic melanoma cells. nih.gov

Other Cancers: The growth-inhibitory effects of sulindac sulfide and sulfone have been observed in various tumor cell lines derived from different tissues, including glioblastoma and liver cancer. aacrjournals.orgmdpi.com

This variability in response highlights that the efficacy of sulindac is highly dependent on the specific cancer type, its molecular characteristics, and the host's microenvironment.

Table 3: Observed Effects of Sulindac in Different Cancer Types

Cancer Type Key Findings
Colorectal Cancer Regression of adenomas in FAP nih.gov; Enhanced response to immunotherapy in pMMR models nih.gov
Breast Cancer Potential reduction in risk and recurrence; Immune-mediated anti-tumor effects in some models frontiersin.org
Ovarian Cancer Inhibition of cell proliferation and tumor growth frontiersin.org

| Melanoma | Cytotoxic effects observed in melanotic but not amelanotic cells nih.gov |

Synergistic or Independent Modulation of Multiple Cellular Pathways

The antineoplastic effects of sulindac and its metabolites are not attributable to a single mechanism but rather to the complex and simultaneous modulation of multiple cellular signaling pathways. This can occur through both independent and synergistic actions.

Sulindac metabolites have been shown to independently regulate several key pathways involved in cell growth and apoptosis. aacrjournals.orgnih.gov In human colon cancer cells, they can simultaneously:

Inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). aacrjournals.org

Activate c-Jun NH2-terminal kinase (JNK). aacrjournals.org

Decrease the expression of β-catenin protein. aacrjournals.org

The modulation of the ERK1/2 and the cGMP-dependent protein kinase (PKG) pathways by sulindac metabolites occurs independently. nih.gov Pharmacological inhibition of ERK1/2 and activation of PKG can synergistically increase apoptosis in colorectal cancer cells, mimicking the effects of sulindac treatment. aacrjournals.orgnih.gov This suggests that the full apoptotic effect of sulindac is achieved through the combined impact on more than one pathway. nih.gov

Furthermore, sulindac and its metabolites can influence other critical signaling networks:

NF-κB Pathway: Sulindac has been reported to inhibit the activation of the nuclear factor-κB (NF-κB) pathway in some cancer cells. nih.gov However, in other contexts, sulindac sulfide has been shown to activate NF-κB signaling. nih.gov This dual role may contribute to its pro-inflammatory or anti-tumorigenic activities depending on the cellular environment. nih.gov

Ras Signaling: Sulindac sulfide can inhibit Ras-mediated signal transduction, a pathway frequently mutated in cancers. nih.gov

Specificity Protein (Sp) Transcription Factors: The anticancer effects of sulindac sulfide have also been linked to the downregulation of Sp transcription factors (Sp1, Sp3, and Sp4), which control the expression of numerous pro-oncogenic genes. nih.gov

This ability to target multiple pathways concurrently underscores the complexity of sulindac's mechanism of action and its potential as a broad-acting anticancer agent.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Unidentified COX-Independent Molecular Targets and Pathways

While the anti-inflammatory effects of Sulindac (B1681787) are largely attributed to the cyclooxygenase (COX) inhibitory activity of its sulfide (B99878) metabolite (Z-Sulindac sulfide), substantial evidence indicates that Sulindac and its metabolites also exert biological effects through COX-independent mechanisms. Future research needs to focus on whether trans-Sulindac itself possesses direct COX-independent molecular targets and pathways, distinct from those of its Z isomer or metabolites. Studies have identified various COX-independent targets for Sulindac and its metabolites, including the Wnt/β-catenin signaling pathway, which is inhibited by Sulindac through the activation of cGMP/PKG mdpi.com. Other reported COX-independent mechanisms involve the modulation of PI3K/AKT/mTOR, MAPK/ERK1/2, NF-κB, and PPARδ pathways, as well as the induction of apoptosis and modulation of autophagy mdpi.comnih.govscienceopen.commdpi.comnih.gov. Retinoid X receptor-alpha (RXRα) has also been identified as an intracellular target mediating the anti-cancer effects of Sulindac nih.govnih.gov. Future research should employ unbiased screening approaches and target identification strategies to determine if this compound directly interacts with these or other novel molecular targets, initiating signaling cascades independent of its metabolic conversion.

Design and Synthesis of Highly Selective this compound Analogues for Targeted Pathway Modulation

The development of Sulindac analogues with enhanced selectivity for specific COX-independent targets has shown promise in separating desired therapeutic activities from COX-mediated side effects nih.govnih.govmdpi.com. For instance, Sulindac derivatives targeting PDE5 or RXRα have been developed nih.govnih.gov. Future research should explore the design and synthesis of analogues based on the this compound scaffold. This involves rational drug design approaches, leveraging structural insights into potential binding sites identified in target elucidation studies (Section 10.1). The synthesis of highly selective this compound analogues could lead to compounds capable of modulating specific COX-independent pathways with greater potency and reduced off-target effects, offering improved therapeutic profiles. This includes the potential for developing analogues that retain or enhance desirable activities like apoptosis induction or pathway modulation while minimizing COX inhibition mdpi.comnih.gov.

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Activity

To gain a holistic understanding of this compound's impact, future research should integrate multi-omics data. This involves combining genomics, transcriptomics, proteomics, and metabolomics data from biological systems treated with this compound. By analyzing changes in gene expression, protein profiles, and metabolite levels, researchers can map the complex network of pathways influenced by this compound. This systems-level approach can reveal interconnected biological processes affected by the compound and provide insights into its mechanisms of action that may not be apparent from studying individual targets in isolation. Comparing multi-omics data from this compound treatment with that of its metabolites would be particularly valuable in distinguishing the specific effects of the trans isomer.

Exploring Novel Applications Based on Refined Mechanistic Insights

A deeper understanding of this compound's direct biological roles and COX-independent mechanisms can pave the way for exploring novel therapeutic applications. If this compound is found to have distinct activities or a more favorable profile compared to its metabolites for specific targets or pathways, it could be investigated for conditions beyond the traditional uses of NSAIDs. This might include exploring its potential in various cancer types where Sulindac metabolites have shown COX-independent anti-tumor activity, or in other diseases where the identified COX-independent pathways play a significant role mdpi.comnih.govscienceopen.commdpi.commdpi.comfrontiersin.org. Furthermore, refined mechanistic insights could guide the development of this compound-based combination therapies or identify patient populations most likely to benefit from treatments specifically targeting the pathways modulated by the trans isomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Sulindac
Reactant of Route 2
trans-Sulindac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.